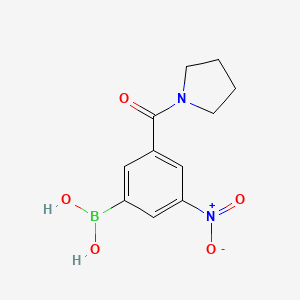

(3-Nitro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid

Description

Properties

IUPAC Name |

[3-nitro-5-(pyrrolidine-1-carbonyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BN2O5/c15-11(13-3-1-2-4-13)8-5-9(12(16)17)7-10(6-8)14(18)19/h5-7,16-17H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAQRBZSNRHKVIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N2CCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50657442 | |

| Record name | [3-Nitro-5-(pyrrolidine-1-carbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871332-81-9 | |

| Record name | B-[3-Nitro-5-(1-pyrrolidinylcarbonyl)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871332-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-Nitro-5-(pyrrolidine-1-carbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nitration of Phenylboronic Acid Derivatives

- Starting from phenylboronic acids or their esters, nitration is performed using traditional nitrating agents such as concentrated nitric acid or mixed acid systems.

- Conditions are optimized to favor mono-nitration at the desired position, often employing temperature control and solvent selection (e.g., acetic acid, sulfuric acid).

- Nitration typically yields 3-nitro derivatives with moderate to high selectivity, depending on substituents present on the phenyl ring.

- For example, a study reported nitration of phenylboronic acid derivatives to produce 3-nitrophenylboronic acids with yields around 60-70% under controlled conditions.

Introduction of the Pyrrolidine-1-carbonyl Group

- The pyrrolidine-1-carbonyl group is introduced via amide coupling reactions.

- Activation of the carboxylic acid (pyrrolidine-1-carboxylic acid) using coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or HATU .

- The activated acid reacts with amino groups on the phenyl ring or with amino-functionalized intermediates.

- Coupling reactions are typically performed in dry solvents like dichloromethane or DMF.

- Yields of amide formation are generally high (>80%) when optimized, with minimal side reactions.

Suzuki-Miyaura Cross-Coupling for Functionalization

- Boronic acids serve as coupling partners with halogenated aromatic compounds.

- Catalyzed by palladium complexes (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂).

- Reactions are performed in organic solvents such as THF or toluene, with bases like potassium carbonate or cesium carbonate.

- Cross-coupling reactions are efficient, with yields often exceeding 70-90%, enabling the introduction of various substituents at the phenyl ring.

Data Table: Summary of Preparation Methods

| Method | Reagents & Conditions | Typical Yield | Remarks |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, low temperature | 60-70% | Regioselectivity depends on substituents |

| Amide Coupling | Pyrrolidine-1-carboxylic acid, DCC, DMF, room temp | >80% | High efficiency, minimal side reactions |

| Suzuki-Miyaura Cross-Coupling | Boronic acid, halogenated aromatic, Pd catalyst, base | 70-90% | Versatile for functionalization |

Research Findings and Optimization Strategies

- Reaction Optimization: Use of microwave-assisted synthesis has been shown to improve yields and reduce reaction times in amide coupling.

- Purification Techniques: Recrystallization and chromatography (HPLC) are standard for obtaining high-purity products.

- Scale-Up Considerations: Continuous flow reactors and in-line spectroscopic monitoring enhance scalability and reproducibility.

Notable Research Articles and Data Sources

- A study published in Organic Letters detailed the nitration of phenylboronic acids, achieving regioselectivity through solvent and temperature control.

- Supplementary data from The Royal Society of Chemistry demonstrated Suzuki coupling of boronic acids with various halogenated aromatics, emphasizing high yields and functional group tolerance.

- Data from PubChem and EPA DSSTox provide molecular structures and physicochemical properties, supporting the synthesis pathways.

Chemical Reactions Analysis

Types of Reactions

(3-Nitro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Substitution: The boronic acid group can participate in cross-coupling reactions, such as the Suzuki–Miyaura coupling.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

Substitution: Reagents include aryl halides, palladium catalysts, and bases like potassium carbonate.

Major Products

Reduction: Conversion of the nitro group to an amino group.

Substitution: Formation of biaryl compounds through Suzuki–Miyaura coupling.

Scientific Research Applications

(3-Nitro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Nitro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid involves its ability to participate in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form new carbon-carbon bonds, facilitating the synthesis of complex molecules . The nitro group can undergo reduction to form an amino group, which can further participate in various chemical reactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Properties

The compound belongs to a family of nitro-substituted phenylboronic acids with varying amine-carbonyl groups. Key analogs include:

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Purity |

|---|---|---|---|---|

| Target Compound | 3-Nitro, 5-pyrrolidine-carbonyl | C₁₁H₁₃BN₂O₅ | 264.05 | 98% |

| (3-Nitro-5-(piperidine-1-carbonyl)phenyl)boronic acid | 3-Nitro, 5-piperidine-carbonyl | C₁₂H₁₅BN₂O₅ | 278.07 | 98% |

| (3-(Morpholine-4-carbonyl)-5-nitrophenyl)boronic acid | 3-Nitro, 5-morpholine-carbonyl | C₁₁H₁₃BN₂O₆ | 280.05 | 98% |

| (3-Chloro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid | 3-Chloro, 5-pyrrolidine-carbonyl | C₁₁H₁₃BClNO₃ | 253.49 | N/A |

Key Observations :

- Molecular Weight : The piperidine analog (278.07 g/mol) is heavier than the target compound due to the larger six-membered piperidine ring. The morpholine analog (280.05 g/mol) has a similar weight but includes an oxygen atom, enhancing polarity .

- Steric Hindrance : The pyrrolidine-carbonyl group introduces steric bulk, which could impede interactions in catalytic systems compared to morpholine (less bulky) or unsubstituted phenylboronic acids .

Reactivity in Chemical Reactions

Oxidation Stability

Studies on boronic esters (e.g., pinacol, neopentyl glycol esters) reveal that substituents on the phenyl ring influence oxidation rates. For example:

- Boronic esters with R,R-2,3-butanediol oxidize faster (50% conversion in 5 minutes) than those with neopentyl glycol (27 minutes) .

Cross-Coupling Reactions

- Suzuki-Miyaura Reactivity: Disubstituted phenylboronic acids (e.g., 3,5-substituted) often exhibit lower reactivity than monosubstituted analogs due to steric and electronic effects. For instance, 2-fluorophenylboronic acid showed 41% yield in Rh-catalyzed carbometalation, while disubstituted analogs required optimized conditions .

- Comparison with Piperidine/Morpholine Analogs : The morpholine analog’s oxygen atom may improve solubility in polar solvents, enhancing reaction efficiency in aqueous systems.

Biological Activity

(3-Nitro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₁H₁₃BN₂O₅

- Molecular Weight : 264.04 g/mol

- CAS Number : 871332-81-9

This compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it a valuable tool in drug design and synthesis.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Boronic acids are known to inhibit proteases and other enzymes by forming stable complexes with their active sites. This compound exhibits potential inhibitory activity against various kinases, which are crucial in cell signaling pathways.

- Antioxidant Properties : The presence of the nitro group may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant capacity.

- Anti-inflammatory Effects : Compounds with a pyrrolidine scaffold often show anti-inflammatory properties, which could be relevant for therapeutic applications in inflammatory diseases.

Research Findings

Recent studies have highlighted the biological significance of boronic acids similar to this compound:

- A study demonstrated that related boronic acid derivatives exhibited selective inhibition of cyclin-dependent kinases (CDKs), which are vital for cell cycle regulation .

- Another research highlighted the potential of pyrrolidine derivatives in modulating the activity of estrogen receptors, suggesting possible applications in breast cancer treatment .

Case Study 1: Kinase Inhibition

A series of experiments were conducted to evaluate the kinase inhibition profile of boronic acids, including this compound. The results indicated that this compound showed nanomolar activity against specific kinases involved in cancer progression.

| Compound | Kinase Target | IC50 (µM) |

|---|---|---|

| This compound | CK1γ | 0.011 |

| Other Derivative | CK1ε | 0.056 |

These findings suggest that modifications on the pyrrolidine ring can significantly influence kinase selectivity and potency.

Case Study 2: Antioxidant Activity

In vitro assays demonstrated that this compound possesses notable antioxidant properties. The compound was tested against DPPH radicals and exhibited a dose-dependent scavenging effect.

| Concentration (µM) | % Scavenging |

|---|---|

| 10 | 35 |

| 50 | 65 |

| 100 | 85 |

These results indicate its potential use as an antioxidant agent in therapeutic formulations.

Q & A

Q. What structural features of (3-Nitro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid are critical for its reactivity in cross-coupling reactions?

The compound’s boronic acid group enables participation in Suzuki-Miyaura couplings, while the electron-withdrawing nitro group enhances electrophilicity at the boron center. The pyrrolidine-1-carbonyl substituent may sterically influence regioselectivity and stabilize intermediates via hydrogen bonding. Structural analogs, such as 3-chloro-5-(pyrrolidin-1-yl)phenylboronic acid, demonstrate similar reactivity patterns in aryl-aryl bond formations .

Q. What are the recommended storage conditions to ensure stability?

Boronic acids are prone to hydrolysis and oxidation. Storage at 0–6°C under inert atmosphere is advised to minimize degradation. For analogs like 3-nitrophenylboronic acid, refrigeration (0–6°C) and desiccation are standard protocols . Stability studies on related compounds suggest that moisture-free environments extend shelf life by reducing boronic ester hydrolysis .

Q. Which analytical techniques are suitable for characterizing this compound?

Proton NMR and LC-MS/MS are critical for purity assessment. For example, LC-MS/MS with a limit of detection <1 ppm has been validated for boronic acid impurities in pharmaceuticals, ensuring trace-level quantification . Additionally, affinity assays using alizarin red S can assess diol-binding interactions, which correlate with hydrolysis rates .

Advanced Research Questions

Q. How can oxidation kinetics guide the design of boronic ester prodrugs?

Oxidation studies using H₂O₂ reveal that boronic esters hydrolyze to phenols at rates dependent on diol substituents. For instance, pinacol-derived esters oxidize faster (50% conversion in 10 minutes) than neopentyl glycol analogs (27 minutes). This data informs prodrug strategies where ester stability in vivo is tuned by diol selection to control drug release .

Q. What experimental approaches resolve contradictions in biological activity data?

Contradictions may arise from differences in cellular uptake, off-target binding, or assay conditions. For tubulin inhibitors like boronic acid-containing cis-stilbenes, comparative COMPARE analysis (correlation coefficient: 0.553) distinguishes mechanism-specific activity from general cytotoxicity. Dose-response profiling across 39 cancer cell lines and FACScan apoptosis assays can validate target engagement .

Q. How do structural modifications impact binding to biological targets?

Substituting the boronic acid group with carboxylic acids (e.g., in compound 17 vs. 13c) abolishes tubulin polymerization inhibition (IC₅₀ >100 μM vs. 21 μM), highlighting boron’s role in forming reversible covalent bonds with hydroxyl residues. Similarly, oxazole or pyridine ring substitutions alter electronic properties and binding affinity to enzymes like proteasomes .

Q. What strategies optimize synthetic routes to minimize impurities?

Biphasic transesterification or solid-phase methods reduce byproducts. For example, methyl boronic acid enables monophasic transesterification with efficient product isolation via evaporation. Computational mutagenicity alerts (e.g., for carboxy phenyl boronic acid impurities) guide impurity control strategies, ensuring compliance with ICH guidelines .

Q. How can diol affinity assays predict boronic ester stability?

Alizarin red S (ARS) affinity assays rank diol-boronic acid interactions (e.g., pinacol affinity: 12.1 vs. neopentyl glycol: 0.30). Higher affinity correlates with slower hydrolysis, enabling rational selection of diols for stable ester prodrugs. However, oxidation rates may deviate due to ROS-specific reactivity, necessitating dual optimization .

Methodological Considerations

- Synthesis: Optimize Suzuki-Miyaura couplings using Pd catalysts (e.g., Pd(PPh₃)₄) in anhydrous THF/water mixtures (3:1) at 80°C. Monitor progress via TLC (Rf: 0.3–0.5 in ethyl acetate/hexane) .

- Biological Assays: Use surface plasmon resonance (SPR) to quantify glycoprotein binding (KD: nM range) or tubulin polymerization assays (IC₅₀: μM range) with paclitaxel as a control .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.